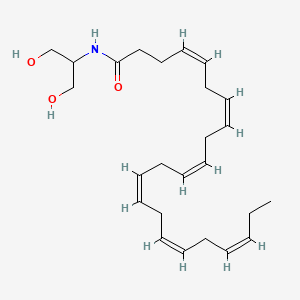

Docosahexaenoyl Serinol

Beschreibung

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-Dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamid ist eine komplexe organische Verbindung, die durch mehrere Doppelbindungen und eine Dihydroxypropylgruppe gekennzeichnet ist.

Eigenschaften

Molekularformel |

C25H39NO3 |

|---|---|

Molekulargewicht |

401.6 g/mol |

IUPAC-Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide |

InChI |

InChI=1S/C25H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)26-24(22-27)23-28/h3-4,6-7,9-10,12-13,15-16,18-19,24,27-28H,2,5,8,11,14,17,20-23H2,1H3,(H,26,29)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |

InChI-Schlüssel |

WLQISWHMHISXMV-KUBAVDMBSA-N |

Isomerische SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NC(CO)CO |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NC(CO)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-Dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamid umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. Docosahexaensäure und 1,3-Dihydroxypropan-2-amin.

Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, die oft Katalysatoren, Lösungsmittel und spezifische Temperatur- und Druckeinstellungen umfassen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Reaktionen mit automatisierten Geräten umfassen, um Konsistenz und Effizienz zu gewährleisten. Der Prozess kann Reinigungsschritte wie Destillation, Kristallisation oder Chromatographie umfassen, um ein hochreines Produkt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-Dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die Doppelbindungen oder andere funktionelle Gruppen im Molekül verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Epoxide oder hydroxylierte Derivate ergeben, während die Reduktion zu gesättigten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-Dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die beteiligten Pfade können die Modulation von Signalkaskaden oder die Veränderung von Stoffwechselprozessen umfassen.

Wirkmechanismus

The mechanism of action of (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include modulation of signaling cascades or alteration of metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Derivate von mehrfach ungesättigten Fettsäuren und Amide mit ähnlichen strukturellen Merkmalen.

Einzigartigkeit

Was (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-Dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamid auszeichnet, ist seine spezifische Kombination von Doppelbindungen und funktionellen Gruppen, die eine einzigartige Reaktivität und biologische Aktivität verleihen kann.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.